6-Pent-1-enylpyridine-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-[(E)-pent-1-enyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-6-10-7-5-8-11(9-13)12-10/h4-9H,2-3H2,1H3/b6-4+ |
InChI Key |
TUNXGIYZIWDOSN-GQCTYLIASA-N |
SMILES |
CCCC=CC1=NC(=CC=C1)C=O |
Isomeric SMILES |
CCC/C=C/C1=NC(=CC=C1)C=O |
Canonical SMILES |
CCCC=CC1=NC(=CC=C1)C=O |
Origin of Product |
United States |
The Pyridine Scaffold: Structural Significance and Chemical Versatility
The pyridine (B92270) ring is a foundational six-membered heteroaromatic system, structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. ijnrd.org This substitution has profound implications for the molecule's electronic properties and reactivity. The nitrogen atom, being more electronegative than carbon, imparts a dipole moment to the ring and withdraws electron density, particularly from the α (2, 6) and γ (4) positions. ijnrd.org This electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution than benzene, which typically requires harsh conditions and proceeds at the β (3, 5) positions. nih.gov Conversely, the pyridine ring is more prone to nucleophilic substitution, especially at the electron-deficient α and γ positions. nih.gov
The basicity of the pyridine nitrogen, with its lone pair of electrons residing in an sp² hybrid orbital, allows it to act as a ligand for metal centers and to participate in hydrogen bonding. nih.gov This characteristic is crucial in its application as a scaffold in coordination chemistry, catalysis, and medicinal chemistry. researchgate.netrsc.org The adaptability of the pyridine framework allows for its incorporation into a vast array of molecular designs, influencing properties such as solubility, bioavailability, and electronic behavior. researchgate.net The ability to readily functionalize the pyridine ring through various synthetic methodologies further enhances its versatility as a building block in the creation of complex molecules. organic-chemistry.org
Aldehyde Functionality in Heterocyclic Chemistry: Reactivity and Synthetic Utility
The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis due to the reactivity of its carbonyl carbon. When attached to a heterocyclic ring system like pyridine (B92270), the aldehyde functionality serves as a gateway for a multitude of chemical transformations. Aldehydes are more reactive than their ketone counterparts, primarily due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org
In the context of heterocyclic chemistry, aldehydes are pivotal intermediates for constructing more complex molecular frameworks. researchgate.net They readily undergo nucleophilic addition reactions, which are often the first step in a variety of synthetic pathways. For instance, the reaction of pyridine-2-carbaldehyde with amines yields Schiff bases (imines), which can act as bidentate ligands in the formation of robust metal complexes. wikipedia.org Furthermore, aldehydes are precursors for the synthesis of alcohols (via reduction), carboxylic acids (via oxidation), and can participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions. libretexts.orgasianpubs.org The aldehyde group's ability to engage in "click" chemistry, such as the formation of stable oximes and hydrazones, further broadens its synthetic utility. rsc.org
Alkenyl Moieties in Organic Synthesis: Strategic Integration and Transformational Potential
Alkenyl groups, characterized by a carbon-carbon double bond, are fundamental building blocks in organic synthesis, offering a site of unsaturation that can be readily transformed into a variety of other functional groups. The strategic placement of an alkenyl moiety on a heterocyclic scaffold can open up numerous avenues for molecular elaboration. The double bond can undergo a wide range of reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, providing access to a diverse set of derivatives. rsc.org
Moreover, the alkenyl group is a key participant in a multitude of powerful cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, which are instrumental in the construction of complex molecular architectures. These reactions allow for the direct formation of carbon-carbon bonds, enabling the connection of the heterocyclic core to other organic fragments. The ozonolysis of an alkenyl group provides a direct route to an aldehyde, demonstrating the interconvertibility of these functional groups. rsc.org The regio- and stereoselective functionalization of alkenyl groups is a well-established area of organic synthesis, allowing for precise control over the three-dimensional structure of the target molecule. rsc.org
Emergence of 6 Pent 1 Enylpyridine 2 Carbaldehyde As a Distinct Research Target
De Novo Pyridine Ring Construction Approaches
The formation of the pyridine ring itself can be achieved through various synthetic routes, each offering distinct advantages in terms of substituent placement and molecular complexity. These methods often involve the reaction of acyclic precursors that cyclize to form the aromatic heterocyclic core.
Cycloaddition Reactions for Pyridine Core Assembly
Cycloaddition reactions represent a powerful strategy for the simultaneous formation of multiple bonds in a single step, leading to the rapid assembly of the pyridine core. nih.gov One of the most prominent methods in this category is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction typically involves the cyclotrimerization of two alkyne units and a nitrile to form a substituted pyridine. rsc.org The versatility of this approach allows for the construction of a wide array of pyridine derivatives with a high degree of control over the substitution pattern. nih.govrsc.org Cobalt-catalyzed versions of this reaction have emerged as an economical and efficient means to obtain multi-substituted pyridines. rsc.org
Another significant cycloaddition strategy involves the hetero-Diels-Alder reaction, a [4+2] cycloaddition of 1-azadienes with an alkene or alkyne, followed by an oxidation step to yield the pyridine ring. rsc.orgbaranlab.org While electronically and conformationally less favored for simple 1-azadienes, the use of inverse-electron-demand Diels-Alder reactions with heterocyclic azadienes has proven to be a more effective method for constructing the pyridine core. baranlab.org
| Cycloaddition Approach | Reactants | Key Features |
| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Transition metal-catalyzed (e.g., Co); high control over substitution. nih.govrsc.org |
| Hetero-Diels-Alder | 1-Azadiene, Alkene/Alkyne | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. rsc.orgbaranlab.org |
Condensation-Based Pyridine Syntheses (e.g., Hantzsch, Chichibabin Modifications)
Classical condensation reactions remain a cornerstone of pyridine synthesis, offering robust and well-established routes to a variety of pyridine derivatives.
The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method is particularly valuable for the synthesis of symmetrically substituted pyridines and has been adapted for various applications, including the synthesis of important pharmaceutical compounds. wikipedia.orgbenthamscience.com
The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org Typically carried out at high temperatures over a catalyst such as alumina, this method is widely used in the industrial production of simple, substituted pyridines like methylpyridines. wikipedia.org The reaction mechanism is complex, involving a series of aldol (B89426) condensations, imine formation, and Michael additions. wikipedia.org
A notable variation in condensation strategies is the Kröhnke pyridine synthesis . This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate. wikipedia.orgdrugfuture.comresearchgate.net This approach is highly effective for generating polysubstituted pyridines. wikipedia.org
| Condensation Synthesis | Key Reactants | Primary Product |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (requires oxidation). wikipedia.orgchemtube3d.com |
| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Substituted Pyridines. wikipedia.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Substituted Pyridines. wikipedia.orgdrugfuture.com |
Multicomponent Reactions in Pyridine Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the initial components. bohrium.com These reactions are prized for their atom economy, reduced reaction times, and operational simplicity. bohrium.comnih.gov Many modern pyridine syntheses are based on MCRs, often as modifications of classical named reactions. researchgate.net For instance, one-pot, four-component reactions have been developed for the synthesis of highly functionalized pyridines, showcasing the power of MCRs to rapidly build molecular complexity. nih.gov The use of nanocatalysts in these reactions has also been explored to enhance efficiency and promote green chemistry principles. rsc.org
Introduction and Elaboration of the Pent-1-enyl Moiety
Once the pyridine core is established, or as part of a convergent strategy, the introduction of the pent-1-enyl side chain is a critical step. This is typically achieved through modern cross-coupling reactions or the addition of organometallic reagents.
Cross-Coupling Reactions for Alkenyl Group Installation (e.g., Wittig, Sonogashira, Mizoroki-Heck, Stille Vinylation)
Cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are well-suited for attaching an alkenyl group to a pyridine ring.
The Wittig reaction provides a classic method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, a pyridine-2-carbaldehyde could be reacted with a phosphonium (B103445) ylide derived from a butyl halide to form the pent-1-enyl side chain. Conversely, a 6-formylpyridine could be subjected to a Wittig reaction to install the alkenyl group. nih.gov
The Mizoroki-Heck reaction (also known as the Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgnih.gov For the synthesis of this compound, a 6-halopyridine derivative could be coupled with 1-pentene (B89616) in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net
The Sonogashira coupling is another palladium-catalyzed reaction, this time coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnrochemistry.com To form the pent-1-enyl group, a 6-halopyridine could first be coupled with 1-pentyne. The resulting alkynylpyridine would then need to be selectively reduced to the corresponding (Z)- or (E)-alkene.
The Stille vinylation utilizes a palladium catalyst to couple an organotin reagent (a vinylstannane) with an organic halide. A 6-halopyridine could be reacted with a pent-1-enylstannane derivative to forge the desired carbon-carbon bond.
| Cross-Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System |
| Wittig Reaction | Pyridine-2-carbaldehyde | Butyltriphenylphosphonium ylide | - |
| Mizoroki-Heck Reaction | 6-Halopyridine | 1-Pentene | Palladium catalyst, Base |
| Sonogashira Coupling | 6-Halopyridine | 1-Pentyne | Palladium catalyst, Copper co-catalyst, Base |
| Stille Vinylation | 6-Halopyridine | Pent-1-enylstannane | Palladium catalyst |
Grignard and Related Organometallic Additions to Pyridine Intermediates
The addition of organometallic reagents, such as Grignard reagents, to pyridine derivatives offers a direct method for C-C bond formation. The reactivity of the pyridine ring often necessitates activation. Pyridine N-oxides are common substrates for such reactions. rsc.orgdiva-portal.org The addition of a pent-1-enyl Grignard reagent to a suitably functionalized pyridine N-oxide can lead to the introduction of the alkenyl group at the 2-position. rsc.orgresearchgate.net Subsequent manipulation of the N-oxide and other functional groups would then be required to arrive at the final target molecule. Similarly, organolithium reagents can add to pyridinium (B92312) ions, providing another route for functionalization. acs.org Recent developments have also shown that n-butylsodium can be used for the selective deprotonation and functionalization of pyridines at the C4 position, highlighting the ongoing evolution of organometallic strategies in pyridine chemistry. nih.gov
Stereoselective Generation of Alkenyl Substituted Pyridines (e.g., E/Z Isomer Control)
Achieving control over the geometry of the carbon-carbon double bond in the pentenyl substituent is critical for synthesizing specific isomers of the target compound. Several powerful synthetic methods allow for high stereoselectivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C(sp²)–C(sp²) bonds with high fidelity. The Stille coupling , which pairs an organotin reagent with an organic halide, is a robust method for this purpose. wikipedia.orgorgsyn.orgharvard.eduorganic-chemistry.orglibretexts.org To generate the 6-pent-1-enylpyridine core, a 6-halopyridine (e.g., 6-bromopyridine or 6-chloropyridine) can be coupled with a stereochemically defined (E)- or (Z)-pent-1-enylstannane. The reaction typically proceeds with retention of the double bond geometry, allowing for predictable synthesis of either the (E)- or (Z)-isomer of the product.
The Horner-Wadsworth-Emmons (HWE) reaction is another premier method for alkene synthesis, particularly favored for producing (E)-alkenes with high selectivity. This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. To apply this to the synthesis of an alkenylpyridine, one could react pyridine-6-carbaldehyde with a suitable phosphonate ylide derived from a butylphosphonate. The reaction mechanism inherently favors the formation of the thermodynamically more stable (E)-alkene.
Conversely, when the (Z)-alkene is the desired product, modifications of olefination reactions are necessary. While standard Wittig reactions using non-stabilized ylides tend to favor (Z)-alkene formation, the selectivity can be variable. A more reliable approach is the Still-Gennari modification of the HWE reaction. This method utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to kinetically favor the formation of the (Z)-olefin.
Recent advancements have also demonstrated stereodivergent methods. For instance, a palladium/copper-catalyzed C-H alkenylation of pyridinium salts with internal alkynes allows for the synthesis of either (Z)- or (E)-alkenylpyridines by tuning the N-alkyl group on the pyridinium salt.
Table 1: Comparison of Stereoselective Olefination Methods for Pyridine Substitution
| Method | Typical Precursors | Primary Isomer Formed | Key Features |
|---|---|---|---|
| Stille Coupling | 6-Halopyridine + (E/Z)-Alkenylstannane | E or Z (Retained) | High stereospecificity; requires synthesis of toxic organotin reagents. wikipedia.orglibretexts.org |
| Horner-Wadsworth-Emmons | Pyridine-6-carbaldehyde + Phosphonate Ylide | E | Excellent (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. |
| Still-Gennari (HWE Mod.) | Pyridine-6-carbaldehyde + EWG-Phosphonate | Z | High (Z)-selectivity; requires specialized phosphonate reagents and conditions. |
| Wittig Reaction | Pyridine-6-carbaldehyde + Phosphonium Ylide | Z (non-stabilized ylide) | (Z)-selectivity depends heavily on ylide structure and reaction conditions. |
Formation and Functionalization of the Pyridine-2-carbaldehyde Group
The introduction of the aldehyde group at the 2-position of the pyridine ring is a crucial step. This can be accomplished through the oxidation of a pre-existing methyl or alcohol group, the cleavage of a vinyl group, or by the chemical reduction of other functional groups.
Oxidation Reactions for Aldehyde Generation
The oxidation of a precursor functional group is a common and direct route to pyridine-2-carbaldehyde. wikipedia.org The choice of precursor—typically 2-methylpyridine (B31789) (2-picoline) or 2-pyridinemethanol—dictates the required oxidant and reaction conditions.
From 2-Pyridinemethanol: The oxidation of the primary alcohol, 2-pyridinemethanol, is a widely used method. A variety of oxidizing agents can achieve this transformation. Manganese dioxide (MnO₂) is a mild and selective reagent for oxidizing allylic and benzylic-type alcohols and is highly effective for this purpose, often used in a solvent like dichloromethane (B109758) or chloroform. google.com Another effective method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). google.compatsnap.com This system operates under mild conditions and provides high yields. google.com Photocatalytic oxidation using TiO₂ has also been reported as a greener alternative. researchgate.net
From 2-Methylpyridine (2-Picoline): Direct oxidation of the methyl group of 2-picoline to the aldehyde is more challenging due to the risk of over-oxidation to the carboxylic acid (picolinic acid). However, gas-phase oxidation over a mixed vanadium/molybdenum oxide catalyst can yield the aldehyde. wikipedia.org Selenium dioxide (SeO₂) has also been employed for this transformation, though yields can be variable. google.com A multi-step approach involving chlorination of the methyl group followed by hydrolysis is another viable, albeit less direct, pathway. google.comwikipedia.org
Ozonolysis of Vinyl-Substituted Pyridines
Ozonolysis provides a high-yielding method for converting a 2-vinylpyridine (B74390) into pyridine-2-carbaldehyde. google.comacs.org This reaction involves the cleavage of the carbon-carbon double bond of the vinyl group by ozone (O₃), followed by a reductive workup to furnish the aldehyde. The reaction is typically carried out at low temperatures (e.g., -78 °C) in a solvent such as methanol (B129727) or dichloromethane. google.com After the ozonolysis is complete, the intermediate ozonide is treated with a reducing agent like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) to yield the final aldehyde product. This method is particularly useful in synthetic sequences where a vinyl group is installed via a robust method like a Stille or Heck coupling. google.com Recent studies have also shown that conducting the ozonolysis in the presence of pyridine can act as an organocatalyst, leading directly to the aldehyde without the need for a separate reductive workup and avoiding potentially hazardous peroxide intermediates. organic-chemistry.orgunl.edunih.gov
Conversion from Other Pyridine-2-substituted Precursors
The pyridine-2-carbaldehyde moiety can also be generated from other functional groups at the 2-position, most notably from derivatives of picolinic acid or from picolinonitrile.
From Picolinic Acid Derivatives: Picolinic acid itself is not easily reduced directly to the aldehyde. However, it can be converted to an ester (e.g., methyl picolinate) or an acid chloride. nih.gov These derivatives can then be reduced to the aldehyde using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes, typically performed at low temperatures to prevent over-reduction to the alcohol. Alternatively, the controlled reduction of a picolinoyl chloride with a mild hydride source can also yield the aldehyde.
From Picolinonitrile: The reduction of 2-cyanopyridine (B140075) (picolinonitrile) offers another route. Reagents like DIBAL-H can reduce the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to release the aldehyde. This method is efficient and starts from the commercially available product of 2-picoline ammoxidation. wikipedia.org
Table 2: Summary of Methods for Generating the Pyridine-2-carbaldehyde Group
| Method | Precursor | Key Reagents/Conditions | Advantages & Considerations |
|---|---|---|---|
| Oxidation | 2-Pyridinemethanol | MnO₂ or TEMPO/NaOCl | Mild conditions, high yields. google.comgoogle.com |
| Oxidation | 2-Methylpyridine | V₂O₅/MoO₃ (gas phase) or SeO₂ | Direct but can lead to over-oxidation. wikipedia.orggoogle.com |
| Ozonolysis | 2-Vinylpyridine | 1. O₃, -78 °C; 2. DMS or PPh₃ | High yield, clean conversion. google.com |
| Reduction | Methyl Picolinate | DIBAL-H, -78 °C | Controlled partial reduction is key. |
| Reduction | Picolinonitrile | 1. DIBAL-H; 2. H₂O workup | Efficient conversion from a common starting material. wikipedia.org |
Integrated Synthetic Sequences and Total Synthesis Strategies for this compound
A logical total synthesis of this compound would integrate the methodologies described above. A convergent strategy is often most efficient. For example, one could prepare a 6-substituted pyridine and a separate pentenyl fragment, coupling them late in the synthesis. Alternatively, a linear sequence could build the molecule step-by-step.
A plausible and efficient retrosynthetic analysis would disconnect the molecule at two key points: the C-C double bond and the aldehyde group.
Strategy 1: Late-Stage Aldehyde Formation
Start with a suitable 2,6-disubstituted pyridine, such as 6-bromo-2-methylpyridine.
Introduce the pentenyl chain using a stereoselective palladium-catalyzed cross-coupling reaction (e.g., Stille coupling) between the 6-bromo position and the appropriate pentenylstannane to form 6-pent-1-enyl-2-methylpyridine. This step defines the E/Z geometry of the alkene.
Oxidize the methyl group at the 2-position to the aldehyde. This is the most challenging step due to the potential for side reactions on the pentenyl chain. A mild and selective oxidation, such as with SeO₂, would be required.
Strategy 2: Late-Stage Alkenyl Group Installation
Start with a precursor to the aldehyde, such as 2-methyl-6-bromopyridine.
Convert the methyl group to the aldehyde. This could be done via radical bromination followed by hydrolysis (Sommelet reaction) or by oxidation to the carboxylic acid, conversion to a Weinreb amide, and then reaction with an organometallic reagent. However, a more robust method would be to start with 6-bromo-2-vinylpyridine.
Cleave the vinyl group to the aldehyde using ozonolysis to form 6-bromopyridine-2-carbaldehyde. This intermediate is stable and primed for the next step.
Introduce the pentenyl chain via a stereospecific Stille or Suzuki coupling reaction between the bromo-aldehyde and the corresponding pentenyl organometallic reagent. This approach protects the sensitive aldehyde group until the final step and offers excellent control over the alkene stereochemistry.
A particularly effective integrated sequence, as suggested by patent literature for analogous compounds, involves the use of a vinyl group as a masked aldehyde. google.com
Begin with a 2-halo-6-substituted pyridine. For example, 2-bromo-6-(triflyloxymethyl)pyridine.
Introduce a vinyl group at the 2-position via a Stille coupling with vinyltributylstannane. This yields 2-vinyl-6-(triflyloxymethyl)pyridine.
Perform the second cross-coupling at the 6-position to introduce the pentenyl chain.
Finally, perform ozonolysis on the 2-vinyl group to unmask the aldehyde functionality, yielding the target molecule. This sequence strategically uses robust cross-coupling reactions and a reliable ozonolysis step to construct the complex target. google.com
These strategies highlight how a combination of modern synthetic methods can be orchestrated to achieve the total synthesis of complex molecules like this compound with high control over functionality and stereochemistry. nih.govnih.govresearchgate.net
Reactions at the Aldehyde Functionality
The aldehyde group, positioned at the C-2 position of the pyridine ring, is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. masterorganicchemistry.comoxfordsciencetrove.com Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring, which enhances the partial positive charge on the carbonyl carbon.
Nucleophilic Additions to the Carbonyl Group (e.g., Grignard Reagents)
The carbonyl carbon of this compound is susceptible to attack by strong carbon-based nucleophiles such as Grignard reagents (R-MgX). masterorganicchemistry.com This reaction is a fundamental method for forming new carbon-carbon bonds. The Grignard reagent adds to the aldehyde, and subsequent acidic workup protonates the resulting alkoxide intermediate to yield a secondary alcohol. masterorganicchemistry.comksu.edu.salibretexts.org The reaction is irreversible due to the high basicity of the Grignard reagent. masterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is then protonated. ksu.edu.salibretexts.org
Table 1: Examples of Grignard Addition to this compound
| Grignard Reagent (R-MgX) | Product (Secondary Alcohol) |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-(6-(Pent-1-en-1-yl)pyridin-2-yl)ethan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl(6-(pent-1-en-1-yl)pyridin-2-yl)methanol |
Condensation Reactions Forming Imines and Hydrazones (e.g., Schiff Base Formation, Thiosemicarbazone Derivatization)
The aldehyde functionality readily undergoes condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov The reaction is often catalyzed by acid and driven to completion by the removal of water. masterorganicchemistry.com Pyridine-2-carbaldehyde is frequently used in the synthesis of Schiff base ligands for coordination chemistry. dergipark.org.tr
Similarly, reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. Thiosemicarbazones derived from pyridine-2-carbaldehyde have been studied for their coordination properties and biological activities. nih.govajchem-a.com The formation mechanism is analogous to that of imines. nih.gov
Table 2: Condensation Reactions of this compound
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | 6-(Pent-1-en-1-yl)-N-(alkyl/aryl)-2-(iminomethyl)pyridine |
| Hydrazine (H₂NNH₂) | Hydrazone | 2-(Hydrazonomethyl)-6-(pent-1-en-1-yl)pyridine |
Aldol-Type Reactions and Related Carbonyl Condensations
The Aldol reaction is a cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orgkhanacademy.org this compound itself cannot form an enolate because it lacks α-hydrogens. However, it can act as an excellent electrophilic partner in a "crossed" Aldol reaction when combined with another aldehyde or a ketone that can be deprotonated to form an enolate. masterorganicchemistry.com
In a base-catalyzed crossed Aldol addition, the enolate of a ketone (e.g., acetone) attacks the carbonyl carbon of this compound to form a β-hydroxy ketone. pressbooks.pub If the reaction is heated, this addition product can undergo dehydration (condensation) to yield an α,β-unsaturated ketone, a process favored by the formation of a stable conjugated system. masterorganicchemistry.compressbooks.pub
Petasis Reaction and Multicomponent Transformations
This compound is a suitable aldehyde component for the Petasis borono-Mannich (PBM) reaction, a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org Studies on various 2-pyridinecarbaldehydes have shown they react efficiently with secondary amines and boronic acids to yield the desired products in high yields. clockss.org
The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the amine and boronic acid partners. wikipedia.orgclockss.org This makes the Petasis reaction a highly efficient method for generating molecular complexity and constructing compound libraries from a this compound scaffold. nih.gov The products are highly functionalized amines with potential for further synthetic elaboration. nih.gov
Table 3: Petasis Reaction with this compound
| Amine | Boronic Acid | Product (Substituted Amine) |
|---|---|---|
| Dibenzylamine | Vinylboronic acid | N,N-Dibenzyl-1-(6-(pent-1-en-1-yl)pyridin-2-yl)prop-2-en-1-amine |
| Piperidine | Phenylboronic acid | 2-(Phenyl(piperidin-1-yl)methyl)-6-(pent-1-en-1-yl)pyridine |
Reactivity of the Pent-1-enyl Side Chain
The pent-1-enyl group provides a second site of reactivity, characterized by the nucleophilic nature of its carbon-carbon double bond.
Electrophilic Additions to the Alkene (e.g., Epoxidation)
The π-electrons of the alkene in the pent-1-enyl side chain are available to attack electrophiles, making the double bond susceptible to electrophilic addition reactions. libretexts.orglibretexts.org A variety of electrophiles can add across this bond, including halogens, hydrogen halides, and the oxygen atom from peroxy acids. libretexts.org
Epoxidation is a key transformation of alkenes. The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would selectively convert the alkene of the side chain into an epoxide. youtube.com This reaction is typically concerted and proceeds without affecting the aromatic pyridine ring or the aldehyde functionality. youtube.com The resulting epoxide is a versatile intermediate, itself susceptible to nucleophilic ring-opening to generate a variety of 1,2-difunctionalized products.
Catalytic Transformations of the Double Bond
The 1-pentenyl substituent in this compound is susceptible to a variety of catalytic transformations, enabling the introduction of new functional groups and modification of the side chain.
Catalytic Hydrogenation: The double bond of the pentenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. youtube.com The process converts the 6-pent-1-enyl side chain to a pentyl group, yielding 6-pentylpyridine-2-carbaldehyde. This transformation is generally highly efficient and selective for the alkene without affecting the pyridine ring or the aldehyde, although under more forcing conditions, the aldehyde could also be reduced. youtube.com
Hydroboration-Oxidation: A two-step hydroboration-oxidation sequence can be employed to hydrate (B1144303) the double bond with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or a bulkier borane like disiamylborane (B86530) to prevent reaction with the aldehyde, adds across the double bond. byjus.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution yields the corresponding alcohol. byjus.com For this compound, this reaction would produce 6-(1-hydroxypentan-2-yl)pyridine-2-carbaldehyde.
Wacker-Tsuji Oxidation: The terminal double bond of the pentenyl group is a suitable substrate for Wacker-Tsuji oxidation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction, typically using palladium(II) chloride and a co-oxidant like copper(II) chloride in the presence of water, oxidizes the terminal alkene to a methyl ketone. organic-chemistry.org Applying this to this compound would be expected to yield 6-(2-oxopentyl)pyridine-2-carbaldehyde.
Hydrosilylation: The addition of a silicon-hydride bond across the double bond, known as hydrosilylation, can be catalyzed by various transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst. wikipedia.orgheraeus-precious-metals.com This reaction would introduce a silyl (B83357) group onto the pentenyl chain, forming a silylated derivative which can be a versatile intermediate for further synthetic transformations.
Olefin Metathesis: Olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock's catalysts, could also be envisioned. nobelprize.orgwikipedia.org For instance, a cross-metathesis reaction with another olefin could be used to elaborate the pentenyl side chain. Ring-closing metathesis is not applicable here, but self-metathesis could potentially lead to dimerization. nih.govyoutube.com
Table 1: Predicted Products of Catalytic Transformations of the Double Bond in this compound
| Reaction Type | Reagents and Catalysts | Predicted Product |
| Catalytic Hydrogenation | H₂, Pd/C | 6-Pentylpyridine-2-carbaldehyde |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 6-(1-Hydroxypentan-2-yl)pyridine-2-carbaldehyde |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O | 6-(2-Oxopentyl)pyridine-2-carbaldehyde |
| Hydrosilylation | R₃SiH, Pt catalyst | 6-(Silyl-pentyl)pyridine-2-carbaldehyde |
| Cross Metathesis | R-CH=CH₂, Grubbs' catalyst | Varied, depending on the olefin partner |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing carbaldehyde group and the alkenyl side chain further modulates this reactivity.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. enamine.net The presence of a second deactivating group, the 2-carbaldehyde, further reduces the ring's electron density, making EAS even more challenging. nih.gov If an electrophilic substitution were to occur, it would be directed to the positions least deactivated by the nitrogen and the aldehyde. The C-3 and C-5 positions are generally favored for electrophilic attack on pyridines. masterorganicchemistry.com Given the substitution pattern, the C-3 and C-5 positions would be the most likely sites for substitution, though harsh reaction conditions would be required. The C-5 position is sterically more accessible than the C-3 position, which is flanked by two substituents.
Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). wikipedia.orglibretexts.org In this compound, the C-2 and C-6 positions are already substituted. The C-4 position remains a potential site for nucleophilic attack. The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key driving force for this reactivity. wikipedia.org Should a suitable leaving group be present at the C-4 position, its displacement by a nucleophile would be a feasible transformation.
Table 2: Predicted Regioselectivity for Substitution on the Pyridine Ring
| Position | Electrophilic Attack | Nucleophilic Attack | Rationale |
| C-3 | Possible | Unlikely | Electronically favored for EAS on a deactivated ring, but sterically hindered. Not activated for nucleophilic attack. |
| C-4 | Unlikely | Possible | Deactivated for EAS. Activated for nucleophilic attack due to its para relationship to the ring nitrogen. |
| C-5 | Most Likely | Unlikely | Electronically favored for EAS on a deactivated ring and sterically accessible. Not activated for nucleophilic attack. |
N-Oxidation and Rearrangement Pathways (e.g., Boekelheide Rearrangement)
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent pyridine.
The formation of the N-oxide has significant implications for the reactivity of the molecule. It activates the pyridine ring towards both electrophilic and nucleophilic attack in different ways. For electrophilic substitution, the N-oxide is more reactive than pyridine itself, and substitution is generally directed to the C-4 position. heraeus-precious-metals.com
A particularly relevant transformation for the N-oxide of this specific molecule is the Boekelheide rearrangement. doi.org This rearrangement occurs when a 2-alkylpyridine N-oxide is treated with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). nih.govresearchgate.net In the context of this compound N-oxide, the pentenyl group at the C-6 position can participate in a tandem addition/Boekelheide rearrangement. wikipedia.orgnih.govresearchgate.net This process can lead to the difunctionalization of the alkenyl side chain. For instance, treatment with an acylating agent could lead to the formation of a C-O bond at the α-position and functionalization at the β-position of the pentenyl group, resulting in a more complex pyridine derivative. nih.gov
This compound as a Monodentate Ligand
In its simplest coordination mode, this compound can act as a monodentate ligand. Coordination is expected to occur through the nitrogen atom of the pyridine ring, which is a common feature for pyridine-based ligands. The lone pair of electrons on the nitrogen atom makes it a potent donor to a metal center. The presence of both a pentenyl and a carbaldehyde group at positions 6 and 2, respectively, can influence the electronic properties of the pyridine ring and, consequently, its coordination strength. Pyridine itself is considered a weak π-acceptor ligand.
Bidentate and Polydentate Chelating Properties through Aldehyde and Pyridine Nitrogen
Beyond monodentate coordination, this compound possesses the structural requisites to act as a bidentate chelating ligand. This chelation would involve the simultaneous coordination of the pyridine nitrogen and the oxygen atom of the aldehyde group to a metal center, forming a stable five-membered ring. This N,O-bidentate coordination is a well-established mode for pyridine-2-carbaldehyde and its derivatives. nih.gov The stability of the resulting metallacycle is a significant driving force for this chelation, a phenomenon known as the chelate effect. ijstr.org
The versatility of the aldehyde group also allows for the formation of polydentate ligands through further reactions, such as condensation with amines to form Schiff bases, which can then coordinate to metal ions in a multidentate fashion. derpharmachemica.commdpi.com
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established methodologies for related pyridine-aldehyde ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. nih.gov
Based on studies of analogous pyridine-2-carbaldehyde derivatives, this compound is expected to form stable complexes with a variety of transition metals.
Rhenium: Rhenium(I) tricarbonyl complexes with pyridine-based ligands are well-documented. nih.gov The synthesis often involves the reaction of a rhenium pentacarbonyl halide with the ligand. nih.gov
Molybdenum: Molybdenum complexes can be synthesized from molybdenum carbonyl precursors. For instance, reactions with [Mo(CO)₄(pip)₂] have been used to create complexes with pyridylimino ligands derived from pyridine-2-carbaldehyde. mdpi.com
Zinc: Zinc(II) complexes with ligands derived from pyridine-2-carbaldehyde have been synthesized and characterized. nih.gov These complexes often exhibit tetrahedral or octahedral geometries. researchgate.net
Palladium: Palladium(II) complexes with related salicylaldehyde (B1680747) ligands have been synthesized and are known to form square-planar geometries. ajchem-a.comresearchgate.net The synthesis can be achieved by reacting a palladium salt with the ligand. researchgate.net
Copper: Copper(II) readily forms complexes with pyridine-based ligands. nih.gov The synthesis of copper complexes with pyridine carboxamide ligands has been reported, resulting in mono-, di-, tri-, and even tetranuclear structures.
While specific crystal structures for complexes of this compound are not available, the structures of complexes with analogous ligands provide valuable insights. For instance, the crystal structure of a copper(II) complex with a ligand derived from 6-carboxylato-2-(pyridylmethyl)-bis(pyridin-2-ylmethyl)amine shows the formation of extended chains in the solid state. Similarly, crystal structures of zinc(II) and platinum(II) complexes with thiosemicarbazones derived from 6-methylpyridine-2-carbaldehyde have been reported, revealing details of their coordination geometries. X-ray crystallography of palladium(II) complexes with substituted salicylaldehydes has confirmed their square-planar structures. ajchem-a.com
The table below summarizes the expected coordination geometries for metal complexes of this compound based on analogous compounds.
| Metal | Expected Coordination Geometry |
| Rhenium(I) | Octahedral |
| Molybdenum(0) | Octahedral |
| Zinc(II) | Tetrahedral or Octahedral |
| Palladium(II) | Square-Planar |
| Copper(II) | Square-Planar or Square-Pyramidal |
Schiff Base Conjugates in Coordination Chemistry
The aldehyde functional group in this compound is a key feature that allows for the synthesis of a wide range of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. derpharmachemica.com These Schiff base ligands can then be used to form metal complexes with diverse coordination numbers and geometries. nih.gov
A common and efficient method for synthesizing Schiff base complexes is through in situ ligand formation. This approach involves the reaction of the aldehyde (in this case, this compound), an amine, and a metal salt in a one-pot synthesis. ajchem-a.com The metal ion can act as a template, directing the condensation reaction to form the desired Schiff base ligand, which then coordinates to the metal center. This method has been successfully employed for the synthesis of complexes with various transition metals. For example, the reaction of pyridine-2-carboxaldehyde with various amines in the presence of a metal salt can lead to the formation of Schiff base complexes. nih.gov
Metal-Directed Synthesis of Iminopyridine Complexes
The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. This compound serves as a versatile precursor in the construction of iminopyridine ligands, which are a prominent class of chelating agents in coordination chemistry. The metal-directed synthesis, often a one-pot reaction, is a highly efficient method for assembling complex molecular architectures from simple building blocks. This approach typically involves the in situ formation of the iminopyridine ligand through the condensation of this compound with a primary amine in the presence of a metal salt. The metal ion then acts as a template, guiding the stereochemical outcome of the reaction and stabilizing the resulting imine through coordination.
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon of this compound, leading to the formation of a Schiff base (imine). The nitrogen atoms of the pyridine ring and the newly formed imine bond are ideally positioned to act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. The general synthetic scheme for the formation of these iminopyridine complexes is illustrated below:
General Reaction Scheme: This compound + R-NH₂ + M(II) salt → [M(6-pent-1-enyl-N-(R-imino)pyridine-2-yl)Cl₂]
This template effect not only drives the reaction towards the desired product but also allows for the isolation of complexes that might otherwise be difficult to synthesize. The choice of the metal ion and the substituent 'R' on the primary amine provides a modular approach to fine-tune the properties of the resulting complex.
While specific research on the metal-directed synthesis of iminopyridine complexes using this compound is not extensively documented in the reviewed literature, the principles can be inferred from studies on analogous substituted pyridine-2-carbaldehydes. Research on other 6-substituted pyridine-2-carbaldehydes, such as 6-methylpyridine-2-carbaldehyde, has demonstrated the successful synthesis of a variety of transition metal complexes.
A key feature of iminopyridine complexes derived from this compound is the presence of the pendant pentenyl group. This alkenyl chain introduces an additional functional site within the ligand framework, which can participate in further reactions or coordinate to the metal center. Studies on similar systems, such as unsymmetrical bis(iminoethyl)pyridine metal complexes with pendant alkenyl substituents, have shown that the olefinic group can indeed coordinate to the metal in an η² fashion. acs.org This intramolecular coordination is influenced by the nature of the metal, its coordination geometry, and the length of the alkenyl chain.
For instance, in the case of ruthenium(II) complexes, the pendant alkenyl group has been observed to coordinate to the metal center, forming a stable octahedral geometry. acs.org The coordination of the double bond can be confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. In ¹H NMR spectra, the coordination of the alkenyl group typically results in a characteristic upfield shift of the vinyl proton signals.
The table below outlines the expected synthetic parameters and characterization data for a hypothetical metal-directed synthesis of an iminopyridine complex derived from this compound, based on analogous systems.
| Reactants | Metal Salt | Solvent | Reaction Conditions | Complex Formed (Hypothetical) | Expected Key Spectroscopic Data (¹H NMR) |
| This compound, Benzylamine | PdCl₂ | Methanol | Room Temperature, 24h | [Pd(6-pent-1-enyl-N-(benzyl-imino)pyridine-2-yl)Cl₂] | Shift in imine proton (CH=N) signal, upfield shift of pentenyl vinyl protons if coordinated. |
| This compound, Aniline | FeCl₂ | Ethanol | Reflux, 12h | [Fe(6-pent-1-enyl-N-(phenyl-imino)pyridine-2-yl)Cl₂] | Paramagnetically shifted and broadened signals characteristic of Fe(II) complexes. |
| This compound, Cyclohexylamine | RuCl₂(PPh₃)₃ | Toluene | Reflux, 8h | [Ru(6-pent-1-enyl-N-(cyclohexyl-imino)pyridine-2-yl)Cl₂(PPh₃)] | Upfield shift of coordinated pentenyl protons, signals for PPh₃ ligands. acs.org |
The synthesis of such complexes is a testament to the versatility of metal-directed strategies in creating sophisticated coordination compounds. The presence of the reactive pentenyl group in the ligand backbone opens up avenues for post-synthetic modifications, such as olefin metathesis, hydrogenation, or polymerization, making these iminopyridine complexes attractive candidates for applications in catalysis and materials science.
Advanced Spectroscopic and Computational Characterization of 6 Pent 1 Enylpyridine 2 Carbaldehyde
Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are essential for identifying functional groups and providing insight into molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For 6-pent-1-enylpyridine-2-carbaldehyde, the IR spectrum is expected to show a series of characteristic absorption bands corresponding to its distinct functional groups. Key absorptions would include the C=O stretch of the aldehyde, C=C and C=N stretches from the pyridine (B92270) ring and pentenyl chain, and various C-H stretching and bending vibrations. vscht.cz Studies on related compounds, such as 6-bromopyridine-2-carbaldehyde, have utilized IR spectroscopy to confirm structural features and investigate intermolecular interactions in the solid state. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for confirming the C=C bond of the pentenyl group and the symmetric breathing modes of the pyridine ring. Polarized Raman studies on single crystals of analogous compounds, like 6-bromopyridine-2-carbaldehyde, have allowed for detailed assignment of Raman-active modes based on crystal symmetry. iku.edu.tr
Expected Vibrational Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Aldehyde C-H | Stretch | 2830-2695 (often two bands) | vscht.cz |
| Aromatic C-H | Stretch | ~3100-3000 | vscht.cz |
| Alkene C-H | Stretch | ~3080 | vscht.cz |
| Aldehyde C=O | Stretch | ~1700 | vscht.cz |
| Pyridine Ring C=N, C=C | Stretch | ~1600-1400 | vscht.cz |
| Pentenyl C=C | Stretch | ~1680-1640 | vscht.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the aldehyde proton (highly deshielded, ~10 ppm), the protons on the pyridine ring (in the aromatic region, ~7-9 ppm), the vinylic protons of the pentenyl group (~5-6 ppm), and the aliphatic protons of the pentyl chain. researchgate.net Spin-spin coupling patterns would establish the connectivity between these protons.
¹³C NMR: The carbon NMR spectrum would confirm the presence of the aldehydic carbonyl carbon (~190-200 ppm), the carbons of the pyridine ring and the double bond (in the sp² region, ~110-160 ppm), and the sp³ hybridized carbons of the pentyl chain. Computational methods are often used to predict ¹³C NMR chemical shifts for substituted pyridines to aid in assignment. acs.org
Predicted ¹H NMR Chemical Shift Ranges:
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 |
| Pyridine Ring (Ar-H) | 7.0 - 8.8 |
| Pentenyl (=CH-) | 5.0 - 6.5 |
| Methylene adjacent to C=C (-CH₂-CH=) | ~2.0 - 2.5 |
| Aliphatic Methylene (-CH₂-) | ~1.3 - 1.7 |
| Terminal Methyl (-CH₃) | ~0.9 |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns that arise when the molecule is ionized and broken apart.
For this compound, HRMS would confirm the molecular formula (C₁₁H₁₃NO) by providing a highly accurate mass measurement of the molecular ion [M]⁺. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgyoutube.com
Expected Fragmentation Patterns:
Loss of H·: A peak at [M-1]⁺ resulting from cleavage of the aldehydic C-H bond. libretexts.org
Loss of ·CHO: A peak at [M-29]⁺ from the loss of the formyl radical. libretexts.org
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring.
McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen atom from the pentenyl chain to the carbonyl oxygen, followed by cleavage, which can be a diagnostic fragmentation for aldehydes and ketones. youtube.com
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, studies on related molecules like 6-methylpyridine-2-carbaldehyde thiosemicarbazone complexes and other substituted imidazo[1,2-a]pyridines demonstrate the power of this technique. nih.govnih.gov An X-ray diffraction study of this compound would reveal:
The precise geometry of the pyridine ring and the pentenyl side chain.
The conformation of the molecule in the crystal lattice (e.g., the torsion angles between the ring, the aldehyde, and the side chain).
Details of intermolecular interactions, such as hydrogen bonding (e.g., C-H···N or C-H···O) or π-π stacking, which govern the crystal packing. nih.gov
Computational Chemistry Investigations
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. By optimizing the molecular geometry, DFT can predict stable conformations, bond lengths, and bond angles with high accuracy. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy structure. mdpi.comsid.ir Such calculations have been successfully applied to study the conformational preferences of related pyridine-2-carbaldehyde derivatives. researchgate.net
A significant advantage of DFT is its ability to predict spectroscopic properties. Once the geometry is optimized, further calculations can be performed:
Vibrational Frequencies: Calculation of harmonic vibrational frequencies can predict the IR and Raman spectra. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions. mdpi.comiku.edu.tr
NMR Chemical Shifts: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for structure verification and stereochemical assignment. github.io
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the UV-Vis absorption spectrum and providing insight into the molecule's electronic properties. researchgate.net
These computational predictions serve as a powerful complement to experimental data, aiding in the complete and unambiguous characterization of this compound.
Molecular Docking and Binding Mode Analysis in Model Systems
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For pyridine derivatives, which are prevalent in medicinal chemistry, docking studies can elucidate key interactions with biological targets. auctoresonline.orgnih.gov
In the absence of specific docking studies for this compound, we can examine the behavior of other pyridine-containing compounds. For instance, various pyridine derivatives have been investigated as potential inhibitors for a range of enzymes and proteins. A study on pyridine and pyrimidine-based inhibitors of CYP11B1 and CYP11B2 enzymes utilized the LibDock algorithm to explore their binding patterns and identify structural features responsible for selectivity. nih.gov Such analyses typically reveal crucial interactions like hydrogen bonds and π-π stacking between the pyridine ring and amino acid residues in the active site of the protein. nih.govnih.gov
The binding affinity, often expressed as a binding energy, quantifies the strength of the interaction. Lower binding energies typically indicate a more stable protein-ligand complex. The table below presents representative binding energies from docking studies of various pyridine derivatives against different protein targets to illustrate the data obtained from such analyses.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Terpyridine | Coronavirus SARS-CoV-2 | -8.8 |
| Pyrimidine Derivative 4c | Human Cyclin-Dependent Kinase 2 | -7.9 |
| Pyrimidine Derivative 4a | Human Cyclin-Dependent Kinase 2 | -7.7 |
| Pyrimidine Derivative 4h | Human Cyclin-Dependent Kinase 2 | -7.5 |
| Pyrimidine Derivative 4b | Human Cyclin-Dependent Kinase 2 | -7.4 |
This table is generated from data on various pyridine derivatives as model systems to illustrate the typical outputs of molecular docking studies. nih.govnih.gov
For this compound, a molecular docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein. The results would predict the most likely binding pose and provide a binding energy, offering insights into its potential biological activity.
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transition states. rsc.org These studies are crucial for understanding reaction outcomes and for the rational design of new synthetic methods.
While specific reaction modeling for this compound is not documented, research on other pyridine compounds demonstrates the utility of these methods. For example, in silico screening of multicomponent reactions with difluorocarbene for the N-difluoroalkylative dearomatization of pyridines has been successfully performed using the Artificial Force Induced Reaction (AFIR) method. proquest.com This approach computationally simulates the course of a reaction, identifying potential cycloaddition pathways between an azomethine ylide and various coupling partners. proquest.com
Such computational investigations can predict the feasibility of a reaction and provide detailed information about the energies of reactants, products, and transition states. The energy barrier of a reaction, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. By comparing the energy barriers of competing pathways, chemists can predict the major product of a reaction.
A computational study of a reaction involving a pyridine derivative would typically involve the following steps:
Optimization of the geometries of reactants, products, and transition states using methods like Density Functional Theory (DFT).
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for transition states).
Calculation of the reaction energies and activation energies to map out the potential energy surface of the reaction.
These computational tools are invaluable for gaining a deeper understanding of the chemical reactivity of pyridine-containing molecules.
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the analysis of the electron density of a molecule to characterize its chemical bonding and structure. orientjchem.orggla.ac.uk This method is based on the topological properties of the electron density, ρ(r), and provides a rigorous definition of atoms in molecules and the bonds that connect them. orientjchem.org
A key feature of QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero. Bond critical points (BCPs), found between two bonded atoms, are of particular interest. The values of the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp) at the BCP provide quantitative information about the nature of the chemical bond.
Electron Density at the BCP (ρ(r)bcp): The magnitude of ρ(r)bcp is related to the bond order; higher values are typically associated with stronger bonds.
Laplacian of the Electron Density at the BCP (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r)bcp > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
Studies on pyridine and its derivatives have utilized QTAIM to analyze their electronic structure. nih.gov For instance, the effect of substituents on the electronic properties of the pyridine ring can be quantified by examining the topological properties of the C-C and C-N bonds within the ring. The table below provides hypothetical QTAIM data for a model pyridine system to illustrate the insights that can be gained from this type of analysis.
| Bond | ρ(r)bcp (a.u.) | ∇²ρ(r)bcp (a.u.) | Nature of Interaction |
| C2=N1 | 0.350 | -0.850 | Covalent |
| C2-C3 | 0.320 | -0.780 | Covalent |
| C3-C4 | 0.330 | -0.800 | Covalent |
| C4-C5 | 0.330 | -0.800 | Covalent |
| C5-C6 | 0.320 | -0.780 | Covalent |
| C6=N1 | 0.350 | -0.850 | Covalent |
This is a table of representative data for a generic pyridine ring, intended to demonstrate the type of information obtained from a QTAIM analysis.
A topological analysis of the electron density of this compound would provide a detailed picture of its chemical bonding, including the nature of the bonds within the pyridine ring, the pentenyl side chain, and the carbaldehyde group. This would allow for a quantitative assessment of the electronic effects of the substituents on the pyridine ring.
Advanced Research Applications and Future Directions
Application in Advanced Materials Science
The combination of a pyridine (B92270) moiety and a polymerizable alkenyl group in 6-Pent-1-enylpyridine-2-carbaldehyde makes it a promising candidate for the synthesis of novel polymers and materials with tunable optical and electronic properties.
Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of advanced materials research. While direct studies on this compound in photochromic systems are not extensively documented, its structural features suggest its potential as a precursor for such materials. For instance, spiropyrans, a well-known class of photochromic compounds, can be synthesized from heterocyclic aldehydes. nih.govrsc.org The aldehyde group of this compound could be utilized in condensation reactions to form spiropyran derivatives. The resulting molecules would incorporate the pyridine unit, which could influence the photo-switching properties, and the pentenyl group, which could be used for polymerization to create photochromic polymers.
A general synthetic approach could involve the reaction of this compound with a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its derivatives. The properties of the resulting photochromic material could be fine-tuned by modifying the substituents on either the pyridine or the indoline (B122111) part of the molecule.
Table 1: Potential Photochromic Systems Derived from this compound
| Precursor | Potential Photochromic Product | Key Features |
|---|---|---|
| This compound | Spiropyran derivative | Reversible color change, potential for polymerization |
The photochromic properties of materials derived from this compound could be harnessed for applications in optical data storage and memory. The two distinct states of a photochromic molecule (e.g., the colorless spiropyran and the colored merocyanine (B1260669) form) can represent the "0" and "1" states of a binary data system. Information can be written using a light source of a specific wavelength to induce the color change, and "erased" using a different wavelength or thermal stimulus. The incorporation of the pentenyl group would allow for the creation of polymeric films, which are desirable for the fabrication of solid-state memory devices.
The alkenyl group in this compound opens up possibilities for its use in the development of a broader range of light-sensitive materials beyond photochromic systems. upenn.edunih.govhope.edu Through polymerization or copolymerization, this compound can be incorporated into polymer chains, leading to materials with photoresponsive behaviors. rsc.orgmdpi.com For example, polymers containing this moiety could exhibit changes in their physical properties, such as solubility or conformation, upon irradiation. This could be useful in applications like photolithography or the development of photo-degradable plastics. Furthermore, coordination polymers incorporating this ligand could exhibit light-induced changes in their magnetic or electronic properties. acs.org
Design of Functional Molecules and Chemical Probes
The reactive aldehyde and the coordinating pyridine ring make this compound a valuable scaffold for the design of molecules capable of specific recognition events and for the construction of molecular-level devices.
The pyridine ring is a well-established motif in supramolecular chemistry and molecular recognition due to its ability to participate in hydrogen bonding and metal coordination. nih.govfigshare.com The aldehyde group of this compound can be readily converted into various functional groups, such as imines, through Schiff base condensation. This allows for the facile attachment of different recognition units, creating a library of receptors for various analytes. The pyridine scaffold is a key component in many synthetic receptors and has been shown to be effective in the recognition of both cations and anions. nih.govrsc.org
For example, by reacting this compound with different amines, a series of Schiff base ligands can be synthesized. The binding properties of these ligands towards different metal ions or small molecules can then be systematically studied.
Table 2: Examples of Functional Groups for Molecular Recognition Derived from this compound
| Reactant | Resulting Functional Group | Potential Target Analytes |
|---|---|---|
| Primary Amine | Imine (Schiff Base) | Metal ions, Anions |
| Hydrazine derivative | Hydrazone | Carbonyl compounds |
Building upon the principles of molecular recognition, this compound can serve as a precursor for the development of chemosensors and molecular logic gates. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com Chemosensors are molecules that signal the presence of a specific analyte through a detectable change, such as in color (colorimetric sensor) or fluorescence (fluorescent sensor). The pyridine moiety can act as a signaling unit, and the binding of an analyte to a receptor site derived from the aldehyde group can modulate its electronic properties, leading to a change in the spectroscopic signal.
Furthermore, the design of molecular logic gates, where the molecule performs a logical operation based on chemical inputs, is a rapidly developing field of nanoscience. acs.orgresearchgate.netmdpi.comrsc.orgmdpi.com Pyridine-containing compounds have been successfully employed in the construction of various logic gates. By designing a system where the binding of different analytes to a receptor based on this compound leads to distinct outputs, it is possible to construct molecular AND, OR, and NOT gates. The presence of the pentenyl group also offers the potential to immobilize these molecular devices onto surfaces or incorporate them into polymeric materials.
Exploring Novel Catalytic Systems Based on this compound Ligands
The versatility of the pyridine-2-carbaldehyde moiety lies in its ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelating ligand. nih.gov The substituent at the 6-position of the pyridine ring can significantly influence the properties of the resulting metal complexes and their catalytic activity. The 6-pent-1-enyl group in this compound is poised to introduce unique steric and electronic effects.
The alkenyl chain can influence the coordination sphere of the metal center, potentially creating a specific chiral environment or influencing substrate accessibility. This can be particularly advantageous in asymmetric catalysis. For instance, Schiff base ligands derived from pyridine-2-carbaldehyde are known to form robust complexes with various transition metals. wikipedia.org The pentenyl group could be further functionalized post-coordination, allowing for the synthesis of more complex and tailored catalyst structures.
Moreover, the double bond in the pent-1-enyl group offers a site for secondary reactions or for anchoring the catalyst to a solid support. Heterogenization of homogeneous catalysts is a key area of research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. A copper(II) complex containing a pyridine-2-carbaldehyde ligand has been successfully immobilized on functionalized nanoparticles to create a recyclable catalyst for the synthesis of pyran derivatives. rsc.org Similarly, a this compound-based catalyst could be attached to a polymer or silica (B1680970) support through the pentenyl chain.
The electronic nature of the 6-pent-1-enyl group, being weakly electron-donating, can also modulate the electron density at the metal center. This can have a profound effect on the catalytic cycle, for example, by influencing the rates of oxidative addition or reductive elimination steps. Studies on palladium(II) complexes with substituted pyridine ligands have shown a clear correlation between the electronic nature of the substituent and the catalytic efficiency in cross-coupling reactions. nih.gov
Hypothetical Catalytic Performance Data:
| Catalyst System | Target Reaction | Conversion (%) | Selectivity (%) |
| [Pd(6-pent-1-enyl-pyca)Cl₂] | Suzuki-Miyaura Coupling | 92 | >99 |
| [Fe(6-pent-1-enyl-pyca-imine)Cl₃] | Alkene Epoxidation | 85 | 95 (to epoxide) |
| [Rh(6-pent-1-enyl-pyca)(CO)₂] | Hydroformylation | 88 | 90 (linear aldehyde) |
Note: The data in this table is hypothetical and intended to illustrate potential applications.
Theoretical Investigations into Reactivity and Structure-Property Relationships
Computational chemistry provides powerful tools to understand and predict the behavior of molecules and their complexes. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, bonding, and reactivity of pyridine-based ligands and their metal complexes. researchgate.net Such theoretical studies on this compound could provide valuable insights into its structure-property relationships.
Theoretical investigations can elucidate how the 6-pent-1-enyl substituent influences the geometry and electronic properties of the molecule. For example, calculations can determine the preferred conformation of the pentenyl chain and its impact on the steric hindrance around the coordination site. This information is crucial for designing catalysts with specific selectivities.
Furthermore, DFT can be employed to model the reaction mechanisms of catalytic processes involving ligands derived from this compound. By calculating the energies of intermediates and transition states, researchers can understand the reaction pathways and identify the rate-determining steps. This knowledge can guide the optimization of reaction conditions and the design of more efficient catalysts. For instance, theoretical studies have been used to understand the mechanism of formation of azomethines from pyridine-2-carbaldehyde and hydrazine. researchgate.net
The reactivity of the aldehyde group and the double bond in the pentenyl chain can also be explored through theoretical calculations. For example, the susceptibility of these functional groups to nucleophilic or electrophilic attack can be predicted, which is valuable for planning synthetic transformations. Structure-activity relationship studies, which correlate molecular descriptors with observed properties, can also be performed to guide the design of new derivatives with enhanced performance. nih.gov
Calculated Molecular Properties of Pyridine-2-carbaldehyde Derivatives:
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Pyridine-2-carbaldehyde | 3.5 | -6.8 | -1.5 |
| 6-Methylpyridine-2-carbaldehyde | 3.7 | -6.7 | -1.4 |
| This compound | 3.8 | -6.6 | -1.4 |
Note: The data in this table is based on general trends and is for illustrative purposes.
Synthetic Innovations in the Preparation of Complex Pyridine Derivatives
This compound serves as a versatile platform for the synthesis of more complex and functionalized pyridine derivatives. The presence of three distinct reactive sites—the pyridine ring, the aldehyde group, and the terminal double bond—offers a rich chemistry to be explored.
The aldehyde functionality can be readily transformed into a variety of other functional groups. For example, it can undergo condensation reactions with amines to form Schiff bases, which are important ligands in their own right. wikipedia.org It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of pyridine-based compounds.
The pent-1-enyl group provides a handle for various synthetic modifications. The terminal double bond can participate in reactions such as hydrogenation, hydroboration-oxidation, or olefin metathesis. These reactions allow for the introduction of different alkyl chains or functional groups at the 6-position of the pyridine ring. The C-H bonds of the pyridine ring itself can also be functionalized using modern synthetic methods, such as transition-metal-catalyzed C-H activation. nih.govbeilstein-journals.org This allows for the introduction of substituents at other positions on the ring, leading to highly decorated pyridine scaffolds.
Recent advances in synthetic methodology have enabled the selective functionalization of pyridines. For example, nickel-catalyzed C-H alkenylation has been developed for the direct introduction of alkenyl groups at the C2 position of pyridines. researchgate.net While this compound already possesses an alkenyl group, similar strategies could be envisioned for further functionalization or for the synthesis of analogues. The development of novel synthetic routes to access 6-substituted pyridine aldehydes from simple starting materials is also an active area of research. elsevierpure.com
Q & A
Q. How can conflicting results in catalytic activity studies be systematically addressed?
- Methodological Answer :
Meta-analysis : Aggregate data from multiple studies to identify trends.
Control experiments : Isolate variables (e.g., catalyst purity, moisture levels).
Collaborative verification : Partner with independent labs to replicate key findings .
Q. What frameworks guide the development of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- QSAR modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity.
- Fragment-based design : Test truncated analogs (e.g., pyridine-2-carbaldehyde derivatives ) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
